1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features both piperazine and pyrrolidine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves the reaction of piperazine and pyrrolidine with an appropriate diketone precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Could result in the formation of alcohols or amines.
Substitution: Could produce halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: As a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action for compounds like 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione would involve interactions with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Pathways: Modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Similar structure but with a morpholine ring.
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)propane-1,2-dione: Similar but with a propane backbone.
Uniqueness
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of piperazine and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C10H17N3O2/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13/h11H,1-8H2 |
InChI Key |
LCVHFJSVQYWOLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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